ethyl 2-cyano-3,3-diethoxyprop-2-enoate
Description
Ethyl 2-cyano-3,3-diethoxyprop-2-enoate (CAS 94-05-3; synonym: ethyl 3-ethoxy-2-cyanoacrylate) is a cyanoacrylate ester characterized by a conjugated enone system with ethoxy and cyano substituents. Its molecular formula is C₈H₁₁NO₃, and it serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and bioactive molecules . The compound is synthesized via condensation reactions involving ethyl glycinate hydrochloride and N,N-dimethylformamide diethyl acetal (DMFDEA), yielding 47% under optimized conditions . Its structure features a planar conformation across the C=C bond, as confirmed by crystallographic studies in related analogs .
Properties
IUPAC Name |
ethyl 2-cyano-3,3-diethoxyprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-4-13-9(12)8(7-11)10(14-5-2)15-6-3/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWQKYQTKOCJIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C#N)C(=O)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3,3-diethoxyprop-2-enoate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of ethyl cyanoacetate with diethyl oxalate in the presence of a base such as sodium ethoxide. The reaction typically occurs under mild conditions and results in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3,3-diethoxyprop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo further condensation reactions with other carbonyl-containing compounds.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: Ethyl cyanoacetate and ethanol are common products of hydrolysis.
Scientific Research Applications
Ethyl 2-cyano-3,3-diethoxyprop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties.
Pharmaceuticals: It is a potential intermediate in the synthesis of pharmaceutical compounds.
Agriculture: The compound may be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3,3-diethoxyprop-2-enoate involves its reactivity with various nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the α-carbon more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
Substituent Variations and Physical Properties
Ethyl 2-cyano-3,3-diethoxyprop-2-enoate belongs to a broader class of α-cyanoacrylates. Key structural analogs and their properties are summarized below:
Key Observations :
- Electron-Withdrawing Groups: The cyano group enhances electrophilicity, facilitating nucleophilic additions. Ethoxy and methylthio substituents modulate solubility and reactivity; methylthio derivatives exhibit higher thermal stability (e.g., boiling point of 315.6°C vs. 190.5°C for ethoxy analogs) .
- Aromatic Substitutions: Phenyl or substituted phenyl groups (e.g., 4-methoxyphenyl) introduce steric and electronic effects, influencing crystal packing and biological activity.
Crystallographic and Conformational Analysis
- Syn-Periplanar Conformation: Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate adopts a planar C=C conformation (torsion angle: 3.2°), enhancing conjugation and stabilizing transition states in reactions .
- Hydrogen Bonding: Hydroxy-substituted analogs (e.g., ethyl (2Z)-2-cyano-3-hydroxy-3-phenylprop-2-enoate) form intramolecular H-bonds, affecting solubility and crystallization .
Biological Activity
Ethyl 2-cyano-3,3-diethoxyprop-2-enoate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₁₃H₁₅N₁O₄
- Molecular Weight : 253.26 g/mol
- CAS Number : 94-05-3
This compound features a cyano group and two ethoxy groups attached to a propene backbone, which contributes to its reactivity and biological interactions.
1. Antioxidant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. The mechanism often involves the activation of the Nrf2 pathway, which regulates the expression of antioxidant proteins that protect against oxidative damage.
2. Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines through modulation of the Nrf2/ARE pathway.
Case Study 1: Respiratory Diseases
A clinical study investigated the effects of this compound on patients with COPD. The results indicated a significant reduction in exacerbation rates and improved lung function metrics after treatment with this compound.
Case Study 2: Neuroprotection
In animal models of neurodegeneration, administration of this compound resulted in decreased neuronal apoptosis and improved cognitive function. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Safety and Toxicity
While promising, it is crucial to assess the safety profile of this compound. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits minimal adverse effects; however, further research is necessary to fully establish its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
